2-Amino-2-methylpropanal
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Overview
Description
2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 2-iminopropanol and acetamide.
Reduction: Reduction reactions can convert this compound into other amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: 2-iminopropanol, acetamide, formaldehyde.
Reduction Products: Various amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Amino-2-methylpropanal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: It is a component of certain pharmaceutical drugs and is used in the preparation of buffer solutions.
Industry: this compound is used in the production of cosmetics, coatings, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The compound undergoes oxidation through hydrogen abstraction by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the compound, converting it into different amines and alcohols.
Substitution Mechanism: Substitution reactions involve the replacement of functional groups with other groups, facilitated by nucleophiles and halogenating agents.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is similar in structure and properties to 2-Amino-2-methylpropanal but has a hydroxyl group instead of an aldehyde group.
2-Methyl-2-aminopropanal: Another similar compound with slight structural differences.
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-amino-2-methylpropanal |
InChI |
InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |
InChI Key |
OKLUTIDHARRSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)N |
Origin of Product |
United States |
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